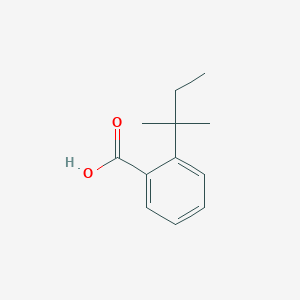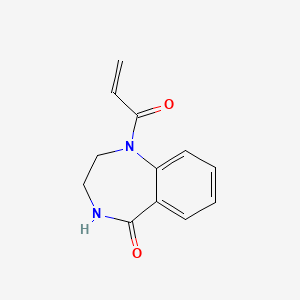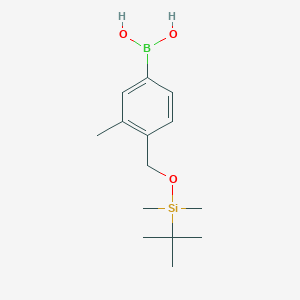
1-(ピペリジン-4-イル)-1H-ピラゾール-4-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Piperidin-4-yl)-1h-pyrazol-4-amine is a heterocyclic compound that features a piperidine ring and a pyrazole ring These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds
科学的研究の応用
1-(Piperidin-4-yl)-1h-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
The compound “1-(Piperidin-4-yl)-1h-pyrazol-4-amine” primarily targets the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth, and mutations in this protein can lead to various types of cancer .
Mode of Action
This interaction could lead to changes in the protein’s ability to regulate cell growth, potentially inhibiting the growth of cancer cells .
Biochemical Pathways
The compound’s interaction with the B-raf protein could affect various biochemical pathways. B-raf is part of the MAPK/ERK pathway, which regulates cell division, differentiation, and secretion . By interacting with B-raf, the compound could potentially disrupt this pathway, leading to changes in cell behavior .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability . These properties would determine how much of the compound reaches its target, how long it stays in the body, and how it is eliminated .
Result of Action
The result of the compound’s action would depend on its specific interactions with the B-raf protein. If the compound inhibits the protein’s function, it could potentially slow or stop the growth of cancer cells . More research is needed to fully understand the molecular and cellular effects of this compound’s action .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. These could include the presence of other molecules in the cell, the cell’s overall health and status, and external factors such as temperature and pH . Understanding these influences could help optimize the compound’s use as a potential therapeutic agent .
生化学分析
Biochemical Properties
It is known that piperidine derivatives can interact with various enzymes, proteins, and other biomolecules . For instance, some piperidine derivatives have been found to target the protein serine/threonine-protein kinase B-raf .
Cellular Effects
The cellular effects of 1-(Piperidin-4-yl)-1h-pyrazol-4-amine are yet to be fully elucidated. It is known that piperidine derivatives can have a significant impact on cell function. For example, some piperidine derivatives have been found to inhibit the growth of Plasmodium falciparum, a parasite responsible for malaria .
Molecular Mechanism
The exact molecular mechanism of action of 1-(Piperidin-4-yl)-1h-pyrazol-4-amine is not fully understood. It is known that some piperidine derivatives can bind to specific proteins and influence their activity. For instance, some piperidine derivatives have been found to target the protein serine/threonine-protein kinase B-raf .
Temporal Effects in Laboratory Settings
It is known that the effects of similar compounds can change over time, depending on factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of similar compounds can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that similar compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors, and influencing metabolic flux or metabolite levels .
Transport and Distribution
It is known that similar compounds can interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
It is known that similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-4-yl)-1h-pyrazol-4-amine typically involves the formation of the pyrazole ring followed by the introduction of the piperidine moiety. One common method includes the cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole ring. The piperidine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production. For example, the use of palladium-catalyzed hydrogenation has been reported in the synthesis of piperidine derivatives .
化学反応の分析
Types of Reactions: 1-(Piperidin-4-yl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazole or piperidine rings.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents on the piperidine ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of amines or alcohols.
類似化合物との比較
1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: Known for its antimicrobial properties.
N-(Piperidin-4-yl)benzamide derivatives: Explored for their potential in drug discovery.
Uniqueness: 1-(Piperidin-4-yl)-1h-pyrazol-4-amine is unique due to its specific combination of the piperidine and pyrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
1-piperidin-4-ylpyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c9-7-5-11-12(6-7)8-1-3-10-4-2-8/h5-6,8,10H,1-4,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOSFUVFOJECKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(C=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(1H-1,3-benzodiazol-2-yl)-N-(2-{4-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)propanamide](/img/structure/B2475535.png)
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2475536.png)




![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2475548.png)

![2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2475550.png)
![2-(Furan-2-yl)-5-[5-(2-nitrophenyl)furan-2-yl]-1,3,4-oxadiazole](/img/structure/B2475553.png)

![3-(BENZENESULFONYL)-N,N-BIS(2-METHYLPROPYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2475555.png)

![N'-benzyl-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2475558.png)
